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Compound of Interest

Compound Name: 1-Bromo-1-ethoxycyclopropane

CAS No.: 95631-62-2

Cat. No.: B3059216

Get Quote

Executive Summary
1-bromo-1-ethoxycyclopropane (C

H

BrO) presents a distinct mass spectral profile characterized by a labile C-Br bond and
significant ring strain. Unlike simple aliphatic ethers, its fragmentation is driven by the release
of ring strain energy (approx. 27.5 kcal/mol) coupled with the stabilizing effect of the oxygen
lone pair on the resulting carbocations.

Key Differentiator: The presence of the bromine atom provides a definitive 1:1 isotopic doublet (

Br/

Br), serving as an internal validation standard that distinguishes this compound from non-
halogenated impurities or isomers during reaction monitoring.

Technical Deep Dive: The Fragmentation Fingerprint
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The Molecular Ion ( )
The molecular ion appears as a doublet due to the natural abundance of bromine isotopes.

m/z 164: Containing

Br (Rel. Abundance: ~50.7%)

m/z 166: Containing

Br (Rel. Abundance: ~49.3%)

Observation: The

peak is typically weak. The quaternary carbon at the 1-position, substituted with both a good
leaving group (Br) and an electron-donating group (OEt), makes the molecular ion highly
prone to fragmentation.

Primary Fragmentation Pathways
The fragmentation is dominated by two competing mechanisms: Inductive Cleavage (Loss of

Halogen) and Ring Opening.

Pathway A: Formation of the Oxonium Ion (Base Peak
Candidate)
The weakest bond in the molecular ion is the C-Br bond. Ionization of the oxygen lone pair

triggers the expulsion of the bromine radical (

).

Transition:

Fragment:m/z 85 (C

H

O

)
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Structure: 1-ethoxycyclopropyl cation. This ion is resonance-stabilized by the oxygen but

possesses significant ring strain, leading to rapid ring opening to form the acyclic ethyl

acryloyl cation or similar isomers.

Pathway B: Ethylene Loss (McLafferty-like Rearrangement)
The ethoxy tail allows for a hydrogen rearrangement/elimination of neutral ethylene (C

H

, 28 Da).

Transition:

Fragment:m/z 136 / 138 (1-bromo-cyclopropanol radical cation)

Significance: This pathway confirms the presence of the ethoxy group.

Mechanistic Visualization
The following diagram illustrates the causal relationships between the parent ion and its

daughter fragments.
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Figure 1: Primary fragmentation pathways of 1-bromo-1-ethoxycyclopropane. The loss of

Bromine (Red path) is the thermodynamically favored route driven by the formation of the

resonance-stabilized oxonium ion.

Comparative Analysis: Product vs. Alternatives
This section compares the target compound with its direct synthetic precursor (1-

Ethoxycyclopropane) and a theoretical acyclic isomer to highlight identifiability.

Table 1: Comparative Mass Spectral Data
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Feature
1-Bromo-1-

ethoxycyclopropane

(Target)

1-

Ethoxycyclopropane

(Precursor/Analog)

3-Bromo-3-

ethoxyprop-1-ene

(Acyclic Isomer)

Molecular Ion (

)
164 / 166 (Doublet) 86 (Singlet) 164 / 166 (Doublet)

Base Peak m/z 85 (Loss of Br)
m/z 57 (Ring opening

Propionyl)

m/z 41 (Allyl cation) or

m/z 135

Isotopic Pattern

1:1 (

Br:

Br)

None (C/H/O only)

1:1 (

Br:

Br)

Ring Strain Effect

High: Promotes loss

of substituents to

relieve strain.

High: Promotes ring

opening to isomeric

alkenes.

None: Fragmentation

follows standard allylic

cleavage rules.

Diagnostic Fragment
m/z 135/137 (Loss of

Ethyl)
m/z 29 (Ethyl)

m/z 121/123 (Loss of

Propyl/Ethoxy)

Performance Insight
Vs. Precursor: The target is easily distinguished by the +78/80 Da mass shift and the isotopic

doublet. In reaction monitoring (e.g., bromination of the enol ether), the disappearance of

m/z 86 and appearance of the 164/166 doublet confirms conversion.

Vs. Acyclic Isomer: While both have the same mass and isotopes, the cyclopropane

derivative favors the formation of m/z 85 (exocyclic ketone precursor) more strongly than the

acyclic isomer, which tends to fragment via allylic cleavage (yielding m/z 41 or m/z 39).

Experimental Protocol: Data Acquisition &
Validation
To replicate these results and ensure high data integrity ("Trustworthiness"), follow this

standardized GC-MS workflow.
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Sample Preparation
Solvent: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) (HPLC Grade). Avoid

methanol to prevent acetal exchange.

Concentration: ~100 ppm.

Vial: Amber glass to prevent photolytic degradation of the C-Br bond.

GC-MS Parameters
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm). Non-polar stationary phases

minimize thermal degradation.

Inlet Temp: 200°C (Keep low; gem-haloethers are thermally labile).

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

Oven Program:

Start: 40°C (Hold 2 min) - Critical for retaining volatile ether fragments.

Ramp: 15°C/min to 250°C.

Ion Source: Electron Ionization (EI) @ 70 eV.[1]

Scan Range: m/z 35 – 300.
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Figure 2: Logic flow for confirming the identity of 1-bromo-1-ethoxycyclopropane using MS

data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. benchchem.com [benchchem.com]

To cite this document: BenchChem. [Comparative Guide: Mass Spectrometry Fragmentation
of 1-Bromo-1-Ethoxycyclopropane]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3059216/docs#comparative-guide-mass-
spectrometry-fragmentation-of-1-bromo-1-ethoxycyclopropane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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